VU 0240551 was developed as part of a series of compounds aimed at modulating KCC2 activity. It is classified as a pharmacological agent, specifically targeting ion transport mechanisms within neurons. The compound is commercially available from suppliers such as Cayman Chemical and Tocris Bioscience, which provide it for research purposes.
The synthesis of VU 0240551 involves several key steps that typically include:
Specific details about the exact synthetic pathway for VU 0240551 are not widely published, but it generally follows standard organic synthesis protocols for similar compounds.
VU 0240551's molecular structure can be characterized by its unique arrangement of atoms that confer its biological activity. The compound typically features:
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used to confirm the structure and purity of VU 0240551.
VU 0240551 primarily participates in biochemical reactions involving:
The kinetics of these interactions can be studied using electrophysiological techniques to measure changes in neuronal activity upon application of VU 0240551.
The mechanism of action for VU 0240551 involves:
Research has demonstrated that this mechanism can have significant implications for conditions such as epilepsy and neuropathic pain, where GABAergic signaling is compromised.
The physical and chemical properties of VU 0240551 include:
These properties are critical for determining the appropriate formulation and delivery methods for experimental use.
VU 0240551 has several scientific applications, including:
Research utilizing VU 0240551 continues to expand our understanding of chloride homeostasis in neurons and its implications for therapeutic interventions in neurological diseases.
The maintenance of intracellular chloride concentration ([Cl⁻]ᵢ) is a fundamental physiological process governing neuronal excitability and synaptic inhibition in the central nervous system. This ionic gradient determines the direction and magnitude of GABAₐ receptor-mediated currents, shifting GABAergic responses from depolarizing/excitatory in early development to hyperpolarizing/inhibitory in mature neurons – a critical transition known as the "GABA switch" [7]. At the core of this regulatory mechanism lies the potassium-chloride cotransporter KCC2 (SLC12A5), a neuron-specific transporter that extrudes both Cl⁻ and K⁺ ions against their concentration gradients. KCC2's electroneutral transport activity is energetically dependent on the potassium gradient established by the Na⁺/K⁺-ATPase, positioning it as a crucial determinant of inhibitory tone. Dysregulation of KCC2 expression or function has been implicated in numerous neurological disorders, including epilepsy, neuropathic pain, autism spectrum disorder, and schizophrenia, creating an imperative for pharmacological tools to dissect its physiological and pathophysiological roles [5] [7] [8].
Table 1: Key Characteristics of VU 0240551
Property | Specification |
---|---|
Chemical Name | N-(4-Methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide |
Molecular Formula | C₁₆H₁₄N₄OS₂ |
Molecular Weight | 342.43 g/mol |
CAS Number | 893990-34-6 |
Primary Target | KCC2 (SLC12A5) |
IC₅₀ (KCC2 inhibition) | 560-568 nM |
Selectivity (vs. NKCC1) | >100-fold |
Solubility | Soluble to 100 mM in DMSO, 25 mM in ethanol |
KCC2 operates as the primary chloride extruder in mature neurons, maintaining low intracellular chloride concentrations that enable hyperpolarizing GABAergic and glycinergic inhibition. This transporter's activity establishes the reversal potential for chloride (ECl), which is typically more negative than the resting membrane potential. When GABA binds to GABAₐ receptors, chloride ions enter the neuron along this electrochemical gradient, resulting in membrane hyperpolarization and reduced neuronal excitability. The developmental upregulation of KCC2 expression relative to the chloride-importing transporter NKCC1 (SLC12A2) is the molecular cornerstone of the GABA switch, which normally occurs during early postnatal development [7].
The critical role of KCC2 in maintaining excitation-inhibition (E-I) balance is dramatically revealed in pathological conditions. In human epileptogenic neocortex, impaired chloride extrusion capacity manifests as a depolarizing shift in ECl, diminishing GABAergic inhibition and promoting hyperexcitability. Intracellular recordings from human neocortical neurons (layer 2/3) demonstrate significantly prolonged recovery time constants (τrec ≈ 17.8s) following chloride loading compared to rat neurons (τrec ≈ 6.5s), indicating compromised chloride extrusion capacity. Crucially, this impairment predominantly reflects reduced KCC2-mediated transport rather than alterations in anion exchanger function [5]. Similarly, in neuropathic pain models, diminished KCC2 function in spinal cord neurons undermines GABA-mediated analgesia, contributing to persistent pain hypersensitivity [2] [3]. These findings underscore KCC2's pivotal role in maintaining appropriate E-I balance through precise regulation of neuronal chloride homeostasis.
The development of VU 0240551 emerged from the compelling need to dissect KCC2's physiological functions and explore its therapeutic potential through selective pharmacological manipulation. Prior to its discovery, researchers relied on non-specific diuretic inhibitors like furosemide and bumetanide, which inhibit multiple cation-chloride cotransporters (CCCs) including NKCC1, KCC1, KCC3, and KCC4 at similar concentrations. This lack of selectivity severely limited mechanistic interpretations, particularly given the overlapping expression of different CCCs in various cell types and tissues. A potent and selective KCC2 inhibitor was essential to isolate KCC2-specific functions in neuronal chloride regulation without confounding effects on related transporters [8] [10].
The therapeutic rationale for KCC2 inhibition extends to conditions where enhancing neuronal excitability might be beneficial or where pathological overactivity of KCC2 contributes to disease. For instance, in certain forms of neuropathic pain characterized by excessive GABAergic inhibition in pain pathways, KCC2 blockade could potentially restore normal sensory processing by reducing chloride extrusion and attenuating GABA-mediated hyperpolarization [2] [4]. VU 0240551 has been experimentally shown to attenuate GABA-induced hyperpolarization in specific neuronal populations ("P cells"), produce a positive shift in GABA reversal potential, and enhance synaptic transmission – effects consistent with a reduction in inhibitory tone [4] [6]. Furthermore, KCC2 inhibition provides a tool to model the consequences of impaired chloride extrusion observed in neurological disorders, enabling investigation into whether restoring chloride homeostasis might have therapeutic benefits [5] [8].
VU 0240551 emerged from a pioneering high-throughput screening campaign conducted by Delpire and colleagues, who evaluated approximately 234,000 small molecules for their ability to inhibit KCC2-mediated potassium uptake. This systematic approach identified VU 0240551 as a potent inhibitor with an IC₅₀ of 560 nM in HEK293 cells overexpressing human KCC2, using a fluorescent assay measuring thallium (as a potassium congener) influx [10]. Subsequent validation confirmed its significant selectivity for KCC2 over the closely related Na⁺-K⁺-2Cl⁻ cotransporter NKCC1, exhibiting >100-fold selectivity (IC₅₀ >50 μM for NKCC1) [2] [3] [10]. This selectivity profile represented a major advancement over previously available CCC modulators.
Pharmacological characterization revealed a complex activity profile beyond KCC2 inhibition. At concentrations exceeding those required for KCC2 blockade (typically ≥ 50 μM), VU 0240551 demonstrated significant off-target activity, inhibiting hERG potassium channels and L-type calcium channels, and binding to several GPCRs including adenosine A1 and A3 receptors [2] [10]. Consequently, its use as a research tool requires careful concentration control (typically ≤10 μM) to maintain target specificity. Despite these limitations, VU 0240551 rapidly became an essential tool compound in neurophysiology research following its initial reports circa 2009.
Table 2: Key Research Findings Using VU 0240551
Research Area | Key Finding | Reference |
---|---|---|
Epilepsy Mechanisms | VU0240551 (10 μM) reduces Cl⁻ extrusion rates, prolongs ictal-like discharges, and can induce status epilepticus in vitro. | [8] |
Human Neocortex | 1 μM VU0240551 reversibly prolongs chloride recovery time constants (τrec) in human layer 2/3 neurons, revealing impaired KCC2 function in epileptogenic tissue. | [5] |
Neuropathic Pain | KCC2 inhibition contributes to diminished GABA-mediated analgesia; enhancing KCC2 activity (opposite of VU effect) rescues analgesia. | [2] [3] |
Social Behavior | KCC2 inhibition in medial PFC increases amplitude of spontaneous postsynaptic currents, associated with enhanced social dominance behavior. | [7] |
Chloride Transport | In rat neurons, 1 μM VU0240551 increases τrec from 5.7s to 8.1s, corresponding to a Cl⁻ transport rate of 0.0504 s⁻¹. | [5] |
The compound's validation expanded through studies demonstrating its physiological effects across diverse experimental systems. In rat neocortical neurons, application of 1 μM VU 0240551 reversibly prolonged the recovery time constant (τrec) of GABA response amplitudes following chloride loading from 5.7s to 8.1s, directly quantifying its inhibition of endogenous KCC2-mediated chloride extrusion [5]. In organotypic hippocampal slices generating spontaneous ictal-like discharges (ILDs), VU 0240551 (10 μM) exacerbated ictal elevations in [Cl⁻]ᵢ, reduced chloride extrusion rates, and prolonged ILD duration, demonstrating its functional impact on chloride homeostasis during pathological hyperexcitation [8]. Furthermore, in the medial prefrontal cortex, VU 0240551 application increased the amplitude and frequency of excitatory postsynaptic currents, partially recapitulating the electrophysiological phenotype observed in KCC2 heterozygous mice and linking KCC2 function to synaptic properties governing social behaviors [7]. These studies collectively cemented VU 0240551's utility as a versatile pharmacological probe for investigating KCC2-dependent mechanisms in health and disease.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7